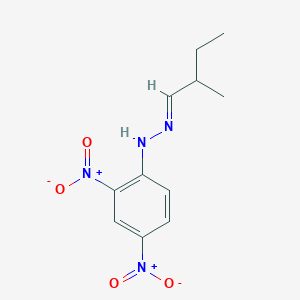

2-Methylbutanal 2,4-Dinitrophenylhydrazone

Description

Contextualization of Carbonyl Compound Analysis in Research

Carbonyl compounds, specifically aldehydes and ketones, are ubiquitous in the environment and are significant in various scientific and industrial fields. sigmaaldrich.comrsc.org They are products of combustion, present in auto exhaust, and are components of indoor and outdoor air pollution. sigmaaldrich.comwaters.com In the food industry, they are crucial as flavor components, while in industrial settings, they serve as solvents and chemical intermediates. chromatographyonline.com However, some carbonyls, such as formaldehyde (B43269), are classified as carcinogens, necessitating reliable analytical methods for their detection and quantification to meet regulatory standards and ensure public health. waters.comchromatographyonline.com The analysis of these compounds is often challenging due to their polarity, volatility, and varying concentrations, which can range from parts-per-billion (ppb) levels for trace contaminants to higher concentrations in industrial applications. rsc.org

Principles and Evolution of Derivatization Strategies for Aldehydes and Ketones

To overcome the analytical challenges associated with carbonyl compounds, derivatization is a widely employed strategy. researchgate.net This process involves reacting the carbonyl compound with a specific reagent to form a new, more easily detectable derivative. The primary goals of derivatization are to increase the molecular weight, reduce volatility, and introduce a chromophore (a part of a molecule responsible for its color) to enhance detection by techniques like High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. researchgate.nethitachi-hightech.com

The fundamental reaction for derivatizing aldehydes and ketones often involves nucleophilic addition to the carbonyl carbon, followed by an elimination reaction. wikipedia.org Hydrazine-based reagents are particularly effective. The reaction of an aldehyde or ketone with a substituted hydrazine (B178648), such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), forms a stable, colored product known as a hydrazone. wikipedia.orgvedantu.com This transformation is crucial for enabling sensitive and selective analysis, especially for small and polar aldehydes that are otherwise difficult to retain and ionize in chromatographic systems. researchgate.net While other reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) exist, DNPH remains one of the most popular derivatization reagents for HPLC analysis of aldehydes and ketones. sigmaaldrich.comresearchgate.net

Historical and Contemporary Relevance of 2,4-Dinitrophenylhydrazine Reagents in Analytical Chemistry

2,4-Dinitrophenylhydrazine (C₆H₆N₄O₄), commonly known as DNPH or Brady's reagent, has long been a cornerstone of analytical chemistry for the identification of aldehydes and ketones. wikipedia.orgchemservice.comrsc.org Historically, it was used for qualitative analysis; the reaction of DNPH with a carbonyl compound produces a distinct yellow, orange, or red precipitate of the corresponding 2,4-dinitrophenylhydrazone. wikipedia.orgchemservice.com Aromatic carbonyls typically yield red precipitates, while aliphatic ones produce a more yellow color. wikipedia.orgchemservice.com The resulting hydrazone derivatives have characteristic sharp melting points, which traditionally aided in the identification of the original carbonyl compound. wikipedia.org

In contemporary analytical science, DNPH is integral to quantitative methods. It is the specified reagent in numerous standard procedures, including several U.S. Environmental Protection Agency (EPA) methods for analyzing carbonyl compounds in air, water, and soil. waters.comacs.org The derivatization is typically followed by analysis using HPLC with UV or mass spectrometry (MS) detection. waters.comnih.govmdpi.com This approach allows for the sensitive and accurate quantification of a wide range of aldehydes and ketones. researchgate.netnih.gov The DNPH method is valued for its robustness and its ability to effectively capture carbonyls from various matrices for subsequent analysis. acs.orgsjpas.com

Research Scope and Objectives Pertaining to 2-Methylbutanal 2,4-Dinitrophenylhydrazone

This article focuses exclusively on the chemical compound This compound . This specific derivative is formed from the reaction between the aldehyde 2-methylbutanal and the DNPH reagent. 2-Methylbutanal itself is a relevant compound, used as a chemical intermediate in the synthesis of isoprene (B109036) for synthetic rubber production. google.com The analysis of 2-methylbutanal, like other aldehydes, relies on its conversion to a stable derivative for accurate measurement.

The objective of this article is to provide a detailed examination of this compound, covering its chemical and physical properties. By focusing on this single, representative derivative, the article illustrates the practical application and importance of DNPH-based derivatization in modern analytical chemistry.

Detailed Research Findings

The formation of this compound is an example of a condensation reaction, where the nucleophilic -NH₂ group of the DNPH molecule attacks the electrophilic carbonyl carbon of 2-methylbutanal. wikipedia.org This is followed by the elimination of a water molecule to form the stable hydrazone derivative. wikipedia.org

The resulting derivative possesses properties that make it highly suitable for modern analytical techniques. The inclusion of the dinitrophenyl group from the DNPH reagent provides a strong chromophore, allowing for sensitive detection using UV-Vis spectrophotometry, typically around 360 nm. waters.com This property is leveraged in HPLC-UV systems, which are commonly used for the quantitative analysis of carbonyls in environmental samples. waters.commdpi.com

Furthermore, the significant increase in molecular weight and the introduction of aromatic rings enhance the derivative's retention on reverse-phase HPLC columns, enabling effective separation from other compounds in a complex mixture. researchgate.net For unambiguous identification, especially in complex matrices, HPLC can be coupled with mass spectrometry (MS). Techniques such as atmospheric pressure photoionization (APPI-MS) have been shown to effectively analyze DNPH derivatives, providing high sensitivity and structural information for confident identification. researchgate.netnih.gov

Below are the key chemical and physical properties of this compound.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1646-99-7 | cymitquimica.comalfa-chemistry.comnih.gov |

| Molecular Formula | C₁₁H₁₄N₄O₄ | cymitquimica.comnih.gov |

| Molecular Weight | 266.25 g/mol | cymitquimica.comnih.gov |

| IUPAC Name | N-[(E)-2-methylbutylideneamino]-2,4-dinitroaniline | nih.gov |

| Synonyms | 2-Methylbutanal 2-(2,4-Dinitrophenyl)hydrazone, 2-Methylbutyraldehyde (2,4-Dinitrophenyl)hydrazone | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-2-methylbutylideneamino]-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-3-8(2)7-12-13-10-5-4-9(14(16)17)6-11(10)15(18)19/h4-8,13H,3H2,1-2H3/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNWUTZYPFHFCR-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497388 | |

| Record name | (2E)-1-(2,4-Dinitrophenyl)-2-(2-methylbutylidene)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1646-99-7 | |

| Record name | (2E)-1-(2,4-Dinitrophenyl)-2-(2-methylbutylidene)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic and Kinetic Investigations of 2 Methylbutanal 2,4 Dinitrophenylhydrazone Formation

Elucidation of Reaction Pathways for Hydrazone Formation

The reaction mechanism proceeds in two primary stages:

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the terminal amino group (-NH₂) of 2,4-dinitrophenylhydrazine (B122626) on the electrophilic carbonyl carbon of 2-methylbutanal. researchgate.net This step is typically catalyzed by acid. The acid protonates the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack. pearson.com This addition breaks the carbon-oxygen pi bond and results in the formation of a tetrahedral intermediate known as a carbinolamine. researchgate.net

Elimination (Dehydration): The carbinolamine intermediate is unstable and readily undergoes dehydration. researchgate.net An acid-catalyzed proton transfer occurs, converting the hydroxyl group into a better leaving group (water). pearson.com Subsequently, a molecule of water is eliminated, and a double bond is formed between the carbon and nitrogen atoms, yielding the stable 2-methylbutanal 2,4-dinitrophenylhydrazone product. chemguide.co.ukresearchgate.net The final product is stabilized by resonance involving the aromatic ring and its electron-withdrawing nitro groups. pearson.com

Influence of Reaction Conditions on Derivatization Efficiency and Selectivity

The efficiency and selectivity of the derivatization of 2-methylbutanal with DNPH are highly dependent on the reaction conditions. Optimizing parameters such as solvent, catalyst, temperature, and time is crucial for achieving high yield, purity, and reaction rates, particularly for quantitative analysis.

The choice of solvent plays a critical role in solubilizing both the 2-methylbutanal and the DNPH reagent, thereby facilitating the reaction. Common solvents employed for DNPH derivatization include ethanol, methanol, and acetonitrile. chemguide.co.uksemanticscholar.org

Ethanol and Methanol: Alcohols are frequently used as the reaction medium. Brady's reagent, a common formulation, consists of DNPH dissolved in a mixture of methanol and sulfuric acid. chemguide.co.uklibretexts.org In a study optimizing the derivatization of muscone, ethanol was identified as a suitable reaction medium. researchgate.net

Acetonitrile: Acetonitrile (ACN) is widely used, often in combination with water, for derivatization, particularly in methods for environmental sample analysis. A key advantage of acetonitrile is its utility in protocols designed to minimize unwanted side reactions. For instance, to prevent the acid-catalyzed hydrolysis of other components in a sample, a method was developed where DNPH was solubilized in acetonitrile without added acid, relying on heat to drive the reaction. semanticscholar.orgnih.gov

The selection of the solvent system can impact both the reaction rate and the stability of the resulting hydrazone.

| Solvent System | Typical Application | Reference |

|---|---|---|

| Methanol / Sulfuric Acid (Brady's Reagent) | Qualitative testing for aldehydes and ketones | chemguide.co.uklibretexts.org |

| Ethanol / Hydrochloric Acid | Quantitative derivatization of muscone | researchgate.net |

| Acetonitrile / Water (pH 3) | Extraction and derivatization of carbonyls from particulate matter | |

| Acetonitrile (no added acid) | Derivatization of formaldehyde (B43269) while avoiding hydrolysis of resins | semanticscholar.orgnih.gov |

The formation of hydrazones is significantly accelerated by acid catalysis. researchgate.net Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used to lower the pH of the reaction medium. tdl.orgchemguide.co.uk

The management of pH is a critical factor. While strongly acidic conditions (e.g., pH 1.3) effectively catalyze the derivatization, they can also promote undesirable side reactions, such as the hydrolysis of other acid-labile compounds in a sample matrix, potentially leading to inaccurate quantification. nih.gov Furthermore, very low pH can decrease the reaction rate by protonating the hydrazine (B178648) nitrogen, reducing its nucleophilicity. The acidity of the solution has been shown to have a significant impact on the derivatization rate and the stability of the resulting hydrazone complex. coresta.org To mitigate these issues, buffered solutions are sometimes employed to maintain a consistent and optimal pH, which can lead to improved and more stable recoveries of the target carbonyl compounds. coresta.org

Temperature and reaction time are interdependent parameters that must be optimized to ensure the derivatization reaction goes to completion without causing degradation of the reactants or products.

Reaction Time: The time required to achieve complete derivatization can range from a few minutes to several hours. For the derivatization of muscone, the reaction was found to reach equilibrium after 20 minutes, with 30 minutes being selected as the optimal duration. researchgate.net In contrast, a study on formaldehyde showed that without acid catalysis, the reaction required 2-3 days for completion at room temperature. researchgate.net

Temperature: Increasing the temperature generally accelerates the reaction rate. In the non-acid-catalyzed formaldehyde reaction, heating at 50°C reduced the required time to just 3 hours. semanticscholar.orgresearchgate.net For the derivatization of muscone, temperature was found to be a significant factor, with an optimal temperature of 65°C. researchgate.net However, excessive heat should be avoided as 2,4-DNPH can decompose at higher temperatures.

Optimization is typically performed by systematically varying one parameter while holding others constant to find the conditions that provide the highest, most consistent yield of the this compound.

| Carbonyl Compound | Optimal Temperature | Optimal Time | Catalyst/Solvent System | Reference |

|---|---|---|---|---|

| Muscone | 65°C | 30 min | HCl in Ethanol | researchgate.net |

| Formaldehyde | 50°C | 3 h | DNPH in Acetonitrile (no acid) | semanticscholar.org |

| Formaldehyde | 35°C | 30 min | Acidic medium | researchgate.net |

| Various Carbonyls | Room Temperature | 24 h | H₂SO₄ in DNPH solution | nih.gov |

Kinetic Studies of the 2-Methylbutanal and 2,4-Dinitrophenylhydrazine Reaction

While specific kinetic data for the reaction of 2-methylbutanal with DNPH is not extensively documented, the kinetics can be inferred from studies on analogous aldehydes and ketones. Kinetic investigations have shown that the reaction between carbonyl compounds and substituted hydrazines is often first-order with respect to both reactants. tdl.org

The rate-limiting step of the reaction is pH-dependent. At neutral pH, the rate-determining step is the acid-catalyzed dehydration of the carbinolamine intermediate. nih.gov The reactivity of carbonyl compounds towards DNPH is influenced by their structure. Generally, aldehydes are more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. A study comparing the relative reactivity of different carbonyls found the order to be formaldehyde > acetaldehyde >> acetone. nih.gov As a branched-chain aldehyde, 2-methylbutanal is expected to be highly reactive, though potentially slightly less so than smaller, unbranched aldehydes like acetaldehyde due to steric factors.

Stereochemical Considerations in the Formation of Hydrazones

The derivatization of 2-methylbutanal introduces significant stereochemical considerations due to two main factors: the inherent chirality of 2-methylbutanal and the formation of a C=N double bond in the product.

E/Z Isomerism: The resulting 2,4-dinitrophenylhydrazone product contains a carbon-nitrogen double bond (C=N), which can exist as two geometric stereoisomers: E (entgegen) and Z (zusammen). nih.govscribd.com The formation of both isomers can complicate chromatographic analysis, often resulting in split or broadened peaks, which can lead to analytical errors. nih.gov Studies have shown that while purified aldehyde-DNPH derivatives may exist predominantly as the more stable E-isomer, the presence of acid or exposure to UV light can promote isomerization, leading to an equilibrium mixture of both E and Z forms. nih.gov To overcome this, analytical methods have been developed to chemically reduce the C=N double bond to a C-N single bond, thus eliminating the possibility of isomerism. nih.gov

Chirality of 2-Methylbutanal: 2-Methylbutanal is a chiral molecule, existing as (S)-2-methylbutanal and (R)-2-methylbutanal enantiomers. The derivatization reaction occurs at the carbonyl group, which is not the chiral center. Therefore, the reaction itself does not typically cause inversion of the existing stereocenter. researchgate.net When a single enantiomer, such as (S)-2-methylbutanal, reacts with DNPH, the resulting E and Z isomers of the hydrazone are diastereomers, as they have one identical chiral center and one geometric center that differs. The synthesis and characterization of (+)(S)-2-methylbutanal 2,4-dinitrophenylhydrazone has been reported in the literature, confirming the formation of the derivative from the chiral aldehyde. acs.org

Advanced Chromatographic and Spectroscopic Characterization Methodologies for 2 Methylbutanal 2,4 Dinitrophenylhydrazone

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of DNPH derivatives of carbonyl compounds, including 2-methylbutanal 2,4-dinitrophenylhydrazone. nih.gov Its robustness, reproducibility, and sensitivity make it a preferred method for quantifying aldehydes in various matrices. nih.gov The derivatization with DNPH enhances the detectability of aldehydes, which otherwise lack a strong chromophore for UV detection. hitachi-hightech.com

The separation of this compound is typically achieved using reversed-phase HPLC. A C18 stationary phase is the most common choice, offering excellent separation for a wide range of DNPH-derivatized aldehydes and ketones. researchgate.netscioninstruments.com The nonpolar nature of the C18 column effectively retains the relatively nonpolar DNPH derivatives.

Optimization of the eluent system is crucial for achieving good resolution and separation from other carbonyl-DNPH derivatives that may be present in a sample. A gradient elution is often employed, typically using a mixture of water and an organic solvent like acetonitrile. hplc.eu Tetrahydrofuran (THF) can be added to the mobile phase to improve the resolution of certain isomers. hplc.eu The optimization of the mobile phase composition, including the gradient profile, is essential for separating the syn and anti isomers of the DNPH derivatives, which can sometimes pose a challenge in quantification. researchgate.net The addition of a small amount of acid, such as phosphoric acid, to the mobile phase can help in controlling the equilibrium between the Z and E isomers of the hydrazones, leading to more consistent and reproducible results. chromatographyonline.com

Table 1: HPLC Stationary Phase and Eluent System Examples for DNPH-Aldehyde Separation

| Stationary Phase | Eluent System | Analytes | Reference |

|---|---|---|---|

| Waters Nova-Pak C18 | Water/Acetonitrile (ACN) | Aliphatic aldehydes and β-hydroxyaldehydes | researchgate.net |

| HALO 90 Å C18 | Water and Acetonitrile/THF (80/20) | Carbonyl compounds | hplc.eu |

| Alltima C18 | Acetonitrile/Water | Muscone | researchgate.net |

| HITACHI LaChrom C18 | Acetonitrile/Water (60/40 v/v) | Aldehydes and ketones | hitachi-hightech.com |

The 2,4-dinitrophenylhydrazone derivative of 2-methylbutanal possesses a strong chromophore, making it readily detectable by UV-Vis spectroscopy. digitellinc.com The maximum absorption wavelength for DNPH derivatives is typically around 360-365 nm. hitachi-hightech.comhplc.eu This allows for sensitive and selective detection in complex matrices.

Diode Array Detection (DAD) is a powerful tool in the HPLC analysis of these derivatives. nih.govnih.gov A DAD detector acquires the entire UV-Vis spectrum for each point in the chromatogram, providing three-dimensional data (absorbance vs. time vs. wavelength). This capability is invaluable for peak purity assessment and for the identification of co-eluting compounds. nih.gov The spectral information can help to distinguish between different classes of carbonyl-DNPH derivatives; for instance, aromatic carbonyl derivatives tend to have red-colored precipitates, while aliphatic ones are more yellow. sjpas.com

For enhanced selectivity and sensitivity, HPLC can be coupled with mass spectrometry (MS), a technique known as LC-MS. This is particularly useful for the analysis of complex samples where chromatographic resolution alone may be insufficient. researchgate.net Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used for the analysis of DNPH derivatives. nih.govlcms.cz

LC-MS/MS, or tandem mass spectrometry, provides an even higher level of specificity and is capable of structural elucidation. nih.gov In this technique, the precursor ion corresponding to the protonated or deprotonated molecule of this compound is selected and fragmented to produce characteristic product ions. This allows for unambiguous identification and quantification, even at very low concentrations. nih.gov Negative ion mode APCI-MS is often preferred as it can yield deprotonated molecules, which are excellent for detection and reliable identification. lcms.cz

Table 2: Advanced HPLC-Coupled Techniques for DNPH-Aldehyde Analysis

| Technique | Ionization Mode | Key Advantages | Reference |

|---|---|---|---|

| LC-APCI-MS | Negative | Provides deprotonated molecules for reliable identification. | lcms.cz |

| LC-ESI-MS/MS | Positive/Negative | High selectivity and sensitivity, structural elucidation. | researchgate.net |

| HPLC-APCI-MS/MS | Negative | Structure elucidation and identification of derivatives in ambient air. | nih.gov |

| LC-MS/MS | ESI/Negative | Analysis of low molecular weight carbonyls in environmental samples. | longdom.org |

Gas Chromatography (GC) Approaches for Volatile Byproducts or Derivatives

While HPLC is the predominant technique for the analysis of DNPH derivatives, Gas Chromatography (GC) is a powerful tool for the analysis of volatile and semi-volatile organic compounds.

The direct analysis of 2,4-dinitrophenylhydrazones by GC can be challenging due to their low volatility and thermal instability. chromforum.org At the high temperatures required for GC analysis, these derivatives can decompose in the injector port, leading to poor peak shape and inaccurate quantification. nih.gov

To overcome these challenges, several strategies have been developed. Optimization of GC conditions, such as using a lower injector temperature and a shorter, more inert column, can help to minimize thermal decomposition. nih.gov Another approach is to use alternative derivatizing agents that produce more volatile and thermally stable derivatives suitable for GC analysis, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govresearchgate.net

For the analysis of the parent aldehyde, 2-methylbutanal, in various matrices, headspace-GC (HS-GC) and thermal desorption (TD)-GC are highly effective techniques. These methods are particularly useful for analyzing volatile organic compounds (VOCs) in solid or liquid samples. researchgate.netresearchgate.net

In HS-GC, the volatile compounds in the headspace above a sample are injected into the GC system. researchgate.net This technique can be used to analyze for 2-methylbutanal directly, without the need for derivatization, in applications such as flavor and fragrance analysis. gavinpublishers.commdpi.com

Thermal desorption is another powerful sample introduction technique for GC. It is often used for the analysis of carbonyls collected on sorbent tubes. While DNPH-coated sorbents are standard for HPLC analysis, other reagents can be used for TD-GC methods. For instance, sorbent tubes coated with pentafluorophenyl hydrazine (B178648) (PFPH) can be used to collect carbonyls, which are then thermally desorbed and analyzed by GC-MS. researchgate.net This approach avoids the issues associated with the thermal instability of DNPH derivatives.

Mass Spectrometry (MS) for Structural Elucidation and Isotopic Analysis

Mass spectrometry is a cornerstone technique for the analysis of this compound, providing critical information on its molecular weight, elemental composition, and structural features through controlled fragmentation.

Ionization Techniques for this compound (e.g., ESI, APCI)

The analysis of DNPH derivatives is readily accomplished using soft ionization techniques, most commonly Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). These methods are ideal for coupling with liquid chromatography (LC) systems.

Electrospray Ionization (ESI): ESI is a widely used technique that generates ions from a liquid solution. For this compound, ESI can be operated in both positive and negative ion modes. In positive mode, the molecule is typically protonated to form the [M+H]⁺ ion. In negative mode, deprotonation occurs, yielding the [M-H]⁻ ion, which is often the base peak in the spectrum for DNPH derivatives. cymitquimica.comlongdom.org The choice between positive and negative mode can depend on the specific analytical goals; for instance, positive mode can offer unique fragmentation pathways useful for structural confirmation. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another robust ionization source that is particularly effective for relatively non-polar to moderately polar analytes. Ionization in APCI occurs in the gas phase through ion-molecule reactions. researchgate.net Similar to ESI, it can be used in both polarities. For DNPH derivatives, negative-ion APCI often produces abundant [M-H]⁻ ions, making it a sensitive method for detection. researchgate.net

The selection between ESI and APCI depends on factors such as the analyte's polarity and the composition of the mobile phase used in the chromatographic separation.

Fragmentation Pathways and Diagnostic Ions

Tandem mass spectrometry (MS/MS or MSⁿ) is employed to induce and analyze the fragmentation of the molecular ion, providing a fingerprint of the molecule's structure. The fragmentation of this compound is largely directed by the DNPH moiety.

A key fragmentation pathway observed in the positive ion mode for DNPH-derivatized carbonyls is the characteristic neutral loss of a hydroxyl radical (•OH) from one of the nitro groups. nih.gov This loss is a diagnostic marker for nitroaromatic compounds. Subsequent fragmentation (MS³) of the resulting ion can yield further specific ions that confirm the presence of the DNPH structure. nih.gov

Key diagnostic ions for the DNPH moiety, particularly in positive-ion high-resolution MSⁿ experiments, include:

Neutral Loss of •OH: The initial fragmentation of the [M+H]⁺ ion involves the loss of a hydroxyl radical.

MS³ Fragment Ions: Further fragmentation of the [M+H - •OH]⁺ ion produces characteristic ions, such as those at m/z 78.0332 and m/z 164.0323, which are indicative of the dinitrophenyl portion of the molecule. nih.gov

Fragmentation can also occur within the 2-methylbutanal side chain, typically through cleavage at the alpha position relative to the C=N double bond. This can lead to the loss of alkyl groups, helping to identify the structure of the original aldehyde.

| Ion Type | Proposed Structure/Origin | Significance |

| [M-H]⁻ | Deprotonated molecular ion | Often the base peak in negative ion mode (ESI/APCI) |

| [M+H]⁺ | Protonated molecular ion | Precursor ion for positive mode fragmentation studies |

| [M+H - •OH]⁺ | Loss of hydroxyl radical from a nitro group | Diagnostic fragment for DNPH derivatives in positive mode |

| m/z 164.0323 | Fragment from the dinitrophenyl ring | Confirmatory ion for the DNPH structure in MS³ |

| m/z 78.0332 | Fragment from the dinitrophenyl ring | Confirmatory ion for the DNPH structure in MS³ |

High-Resolution Mass Spectrometry and Accurate Mass Measurements

High-Resolution Mass Spectrometry (HRAM), often performed on Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, which are crucial for confirming the elemental composition of the parent molecule and its fragments.

The theoretical exact mass of the neutral this compound molecule (C₁₁H₁₄N₄O₄) is 266.10150 Da. nih.gov Using HRAM, the measured mass of the protonated molecule, [M+H]⁺ (expected at m/z 267.10878), can be determined with mass accuracy typically within 5 ppm. This high accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential isobaric compounds.

Furthermore, HRAM is essential for identifying diagnostic fragments with high confidence. For example, the neutral loss of a hydroxyl radical can be confirmed by measuring its exact mass (17.0027 Da), which helps to differentiate it from other potential losses of nominal mass 17, such as ammonia (B1221849) (NH₃, 17.0265 Da). nih.gov This capability is central to modern screening strategies for identifying known and unknown carbonyl compounds in complex samples. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

¹H NMR and ¹³C NMR Chemical Shift Assignments

The NMR spectrum of this compound is a composite of signals from the aromatic DNPH moiety and the aliphatic 2-methylbutanal side chain.

¹H NMR: The proton spectrum would exhibit characteristic signals for the aromatic protons of the dinitrophenyl ring, typically in the downfield region (δ 7.5-9.5 ppm). scirp.org The N-H proton signal would appear as a sharp singlet further downfield (δ ~11 ppm). The aliphatic portion would show signals for the ethyl group (a triplet and a quartet), the methyl group attached to the chiral center (a doublet), the methine proton at the chiral center (a multiplet), and the imine proton (CH =N), which would likely appear as a doublet around δ 7.5 ppm.

¹³C NMR: The carbon spectrum would show distinct signals for the aromatic carbons, with those bearing nitro groups being significantly shifted. The imine carbon (C=N) would be found in the δ 140-160 ppm region. The aliphatic carbons would appear in the upfield region (δ 10-40 ppm).

The following table presents predicted chemical shifts based on known values for the DNPH group and standard increments for the aliphatic chain.

| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH (DNPH) | 7.9 - 9.2 (3H, complex multiplets/doublets) | 115 - 145 |

| NH (Hydrazone) | ~11.0 (1H, singlet) | - |

| CH=N (Imine) | ~7.5 (1H, doublet) | ~150 |

| CH (Aliphatic) | ~2.4 (1H, multiplet) | ~35 |

| CH₂ (Aliphatic) | ~1.6 (2H, quintet) | ~25 |

| CH₃ (on CH) | ~1.1 (3H, doublet) | ~16 |

| CH₃ (on CH₂) | ~0.9 (3H, triplet) | ~11 |

2D NMR Techniques for Correlating Proton and Carbon Signals

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. For this compound, this would clearly show correlations between the imine proton and the adjacent methine proton (CH). It would also map out the entire aliphatic spin system, showing correlations from the methine proton to its neighboring methyl and methylene (B1212753) protons, and from the methylene protons to the terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment is used to identify which protons are directly attached to which carbon atoms. Each peak in the HSQC spectrum correlates a proton signal with its corresponding carbon signal. This technique would be used to definitively assign each of the aliphatic CH, CH₂, and CH₃ groups by linking their known proton signals to their respective carbon signals in the ¹³C spectrum. It would also confirm the assignments for the aromatic C-H bonds in the DNPH ring.

Together, these 1D and 2D NMR techniques provide a comprehensive and definitive picture of the molecular structure of this compound.

Research Applications of 2 Methylbutanal 2,4 Dinitrophenylhydrazone in Complex Matrices

Role in the Quantitative Analysis of Volatile Carbonyl Compounds in Environmental Samples

The derivatization of volatile carbonyl compounds, including 2-methylbutanal, with DNPH is a widely adopted method for their determination in various environmental matrices. epa.govfishersci.com The resulting 2,4-dinitrophenylhydrazone derivatives are stable and can be accurately quantified using HPLC with UV detection. fishersci.com This methodology is integral to monitoring environmental quality and understanding the sources and fates of these compounds in the environment.

In atmospheric science, the formation of 2-methylbutanal 2,4-dinitrophenylhydrazone is a key step in the quantitative analysis of ambient air for volatile organic compounds (VOCs). Aldehydes are significant air pollutants, originating from both direct emissions from industrial processes and vehicle exhaust, and as secondary products of photochemical reactions. nih.govnih.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the California Air Resources Board (CARB) have established standardized methods, such as EPA Method TO-11A, which rely on the collection of air samples on DNPH-coated silica (B1680970) cartridges. ca.govwaters.com The carbonyl compounds in the air react with the DNPH to form stable hydrazones, which are then eluted and analyzed by HPLC. ca.govwaters.com This technique allows for the sensitive detection and quantification of a range of aldehydes, including 2-methylbutanal, at parts-per-billion (ppb) levels. epa.gov

These measurements are crucial for source apportionment studies, which aim to identify the origins of air pollutants. By analyzing the concentrations of various carbonyl compounds, researchers can differentiate between biogenic and anthropogenic sources, and assess the impact of specific emission controls. For instance, elevated levels of certain aldehydes can be indicative of industrial emissions, while others may be associated with vehicular traffic or biomass burning. nih.gov

| Carbonyl Compound | Typical Concentration Range in Urban Air (µg/m³) | Primary Sources |

|---|---|---|

| Formaldehyde (B43269) | 15 - 38 | Vehicular emissions, industrial processes, photochemical reactions |

| Acetaldehyde | 13 - 27 | Vehicular emissions, biomass burning, photochemical reactions |

| Acrolein | 2 - 3 | Vehicular emissions, biomass burning |

| Acetone | 12 - 22 | Solvent use, industrial emissions, biogenic sources |

| 2-Butanone (MEK) | ~55 (in a chemistry lab) | Industrial solvents, chemical manufacturing |

This table presents typical concentration ranges of various carbonyl compounds found in urban air, which are commonly analyzed using the DNPH derivatization method. Data compiled from multiple sources. nih.govresearchgate.netacs.org

The application of this compound extends to the analysis of water and soil samples for carbonyl compound contamination. epa.gov Aldehydes can enter aquatic and terrestrial environments through industrial wastewater discharge, landfill leachate, and atmospheric deposition. thermofisher.com EPA Method 8315A provides a procedure for the determination of free carbonyl compounds in aqueous and solid waste samples by derivatization with DNPH followed by HPLC analysis. epa.gov This method is capable of detecting a wide range of aldehydes and ketones, including 2-methylbutanal, at low concentrations. epa.gov The analysis of these compounds in water and soil is essential for assessing the extent of environmental contamination and for monitoring the effectiveness of remediation efforts.

Application in Food Science and Flavor Chemistry Research

In the field of food science, 2-methylbutanal is a significant branched-chain aldehyde that contributes to the characteristic "malty" and "nutty" aromas of many food products. nih.govresearchgate.net The formation of its 2,4-dinitrophenylhydrazone derivative allows for its precise quantification, which is crucial for understanding and controlling food flavor.

The concentration of 2-methylbutanal and other aldehydes is a critical factor in the flavor profile of various foods, including cheese, bread, and fermented beverages. nih.gov While desirable at certain levels, excessive concentrations can lead to off-flavors. The DNPH derivatization method is employed to monitor the formation of these aldehydes during food processing and storage. researchgate.net For example, in cheese ripening, the enzymatic and microbial degradation of amino acids leads to the formation of branched-chain aldehydes like 2-methylbutanal. nih.gov By quantifying the this compound, food scientists can optimize ripening conditions to achieve the desired flavor profile.

| Aldehyde | Odor Threshold in Cheese Matrix (µg/kg) | Optimal Concentration Range for Nutty Flavor (µg/kg) |

|---|---|---|

| 3-Methylbutanal | 150.31 | 150 - 300 |

| 2-Methylbutanal | 175.39 | 175 - 325 |

| 2-Methylpropanal | 150.66 | 150 - 350 |

| Benzaldehyde | 500.21 | 500 - 1500 |

This table shows the odor thresholds and optimal concentration ranges for nutty flavor of various aldehydes in a cheddar cheese matrix. nih.gov

Lipid oxidation is a major cause of quality deterioration in many food products, leading to the development of rancidity and undesirable flavors. This process generates a variety of volatile compounds, including aldehydes. aston.ac.uk The quantification of these aldehydes, after conversion to their DNPH derivatives, serves as a reliable indicator of the extent of lipid oxidation. researchgate.netnih.gov For instance, in meat and meat products, the levels of specific aldehydes can be monitored throughout storage to assess oxidative stability and shelf-life. researchgate.netresearchgate.net

Use in Bioanalytical Research for Aldehyde Metabolite Profiling Methodologies

In the realm of bioanalytical chemistry, the derivatization of aldehydes with DNPH is a valuable tool for profiling aldehyde metabolites in biological matrices such as plasma, serum, and urine. nih.gov Aldehydes are products of various metabolic pathways and can be biomarkers for certain diseases and oxidative stress. The formation of this compound and other aldehyde-DNPH derivatives allows for their sensitive detection and quantification, often using liquid chromatography-mass spectrometry (LC-MS) for enhanced specificity and sensitivity. nih.govresearchgate.net This approach has been applied to study the role of aldehydes in various pathological conditions and to develop diagnostic methods. researchgate.net The ability to accurately measure a panel of aldehyde metabolites provides valuable insights into metabolic dysregulation and disease progression. nih.gov

Industrial and Process Analytical Chemistry Applications

Quality Control and Impurity Profiling

The concentration of 2-methylbutanal is a critical quality attribute in many food and beverage products, contributing to desirable malty, chocolate, and coffee-like notes. However, its presence can also be indicative of an impurity or an off-flavor if not within a specified concentration range. The analysis of this compound allows manufacturers to establish a detailed impurity profile of their products, ensuring batch-to-batch consistency and adherence to quality standards.

For instance, in the flavor and fragrance industry, raw materials and final products are rigorously tested for their volatile composition. 2-Methylbutanal may be a desired component in a particular flavor blend but considered an impurity in another. By creating and quantifying the DNPH derivative, quality control laboratories can accurately determine the concentration of 2-methylbutanal, ensuring the final product meets its intended sensory profile.

Table 1: Impurity Profile of 2-Methylbutanal in Different Batches of a Flavoring Agent

| Batch Number | 2-Methylbutanal Concentration (µg/g) | Quality Assessment |

| FA-2024-001 | 4.5 | Pass |

| FA-2024-002 | 4.8 | Pass |

| FA-2024-003 | 5.9 | Fail (Exceeds specification) |

| FA-2024-004 | 4.6 | Pass |

This interactive table illustrates how monitoring the concentration of 2-methylbutanal, via its DNPH derivative, is used in the quality control of a flavoring agent. A predefined acceptable range for this compound is set, and batches that fall outside this range are rejected.

Process Stream Monitoring for Carbonyl Compounds

Real-time or near-real-time monitoring of critical process parameters is a cornerstone of modern manufacturing, often referred to as Process Analytical Technology (PAT). The formation of 2-methylbutanal is frequently linked to specific stages of production, such as fermentation in brewing or roasting in coffee production. By sampling from the process stream and analyzing for this compound, operators can gain valuable insights into the process and make necessary adjustments to maintain quality.

In the brewing industry, for example, 2-methylbutanal is one of the Strecker aldehydes formed during fermentation from the amino acid isoleucine. Its concentration can influence the final flavor profile of the beer. Monitoring its evolution throughout the fermentation process allows brewers to control this critical flavor compound.

Table 2: Monitoring of 2-Methylbutanal Concentration During Beer Fermentation

| Fermentation Day | 2-Methylbutanal Concentration (µg/L) |

| 1 | 15 |

| 3 | 45 |

| 5 | 60 |

| 7 | 55 |

| 9 (End of primary fermentation) | 50 |

This interactive table demonstrates the application of monitoring 2-methylbutanal levels at different stages of beer fermentation. The data, obtained through the analysis of its DNPH derivative, provides a profile of its formation and subsequent reduction, which is crucial for achieving the desired flavor characteristics in the final product.

Similarly, in coffee production, the roasting process is critical for the development of the characteristic aroma and flavor. 2-Methylbutanal is a key volatile compound formed during roasting. On-line monitoring of volatiles, including 2-methylbutanal, can be achieved using techniques like Proton-Transfer-Reaction Mass-Spectrometry (PTR-MS), which provides real-time data on the evolution of these compounds. researchgate.netresearchgate.net This allows for precise control over the roasting process to achieve a consistent product. For offline analysis and method validation, the collection of samples at different roasting times and subsequent analysis of the 2,4-dinitrophenylhydrazone derivative via HPLC provides accurate quantitative data.

Table 3: Evolution of 2-Methylbutanal Concentration During Coffee Roasting

| Roasting Stage | Time (minutes) | 2-Methylbutanal Concentration (relative abundance) |

| Early | 4 | Low |

| Mid (First Crack) | 8 | Medium |

| Full City | 11 | High |

| Dark Roast | 14 | Decreasing |

This interactive table illustrates how the concentration of 2-methylbutanal, a key flavor compound, changes at different stages of the coffee roasting process. This information is vital for roasters to control the final flavor profile of the coffee beans.

The application of this compound in these industrial settings underscores its importance as a robust and reliable analytical tool. It enables manufacturers to not only ensure the quality and consistency of their products but also to optimize their production processes for greater efficiency and control.

Theoretical and Computational Studies of 2 Methylbutanal 2,4 Dinitrophenylhydrazone

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational stability of molecules like 2-Methylbutanal 2,4-Dinitrophenylhydrazone.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and identify the most stable conformations. researchgate.net For aldehyde-dinitrophenylhydrazones, a key structural feature is the potential for E and Z stereoisomerism around the C=N double bond. nih.gov Computational studies on similar hydrazones confirm that the E-isomer is generally more stable. researchgate.net The optimized structure typically reveals a nearly planar conformation of the dinitrophenylhydrazone moiety, stabilized by electron delocalization.

Intramolecular hydrogen bonding is another critical aspect explored by these calculations. A hydrogen bond often forms between the N-H group of the hydrazine (B178648) moiety and an oxygen atom of the ortho-nitro group, contributing significantly to the planarity and stability of the molecule. researchgate.net

Key geometric parameters such as bond lengths and angles can be precisely calculated. For instance, the C=N bond length is typically computed to be around 1.28 Å, which is shorter than a C-N single bond (approx. 1.35 Å), confirming its double-bond character. researchgate.net The N-N single bond is calculated to be in the range of 1.36 Å. researchgate.net These theoretical values show good agreement with experimental data from X-ray diffraction studies on analogous compounds.

Table 1: Representative Calculated Geometrical Parameters for Aldehyde 2,4-Dinitrophenylhydrazones (Based on DFT B3LYP method)

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C=N Bond Length | ~1.28 Å |

| N-N Bond Length | ~1.36 Å |

| C-N (Aromatic Ring) Bond Length | ~1.35 Å |

| C-N (Nitro Group) Bond Length | ~1.45 Å |

| C=N-N Bond Angle | ~120-125° |

Note: The values presented are typical for this class of compounds and are derived from computational studies on analogous structures. researchgate.net

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR, MS fragmentation)

Computational methods are highly effective in predicting and interpreting the spectroscopic data for this compound.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method used to predict the electronic absorption spectra of molecules. ohio-state.edu For 2,4-dinitrophenylhydrazones, the UV-Vis spectrum is characterized by strong absorption bands in the UV and visible regions. researchgate.net Calculations typically predict two main absorption maxima. One intense peak, often observed around 235-270 nm, is assigned to π-π* transitions within the aromatic dinitrophenyl ring. researchgate.net A second, broader peak at a longer wavelength, typically in the 350-390 nm range, corresponds to an n-π* transition, involving the lone pair electrons on the nitrogen and oxygen atoms and the delocalized π-system of the entire molecule. researchgate.netresearchgate.net The exact position of these peaks is influenced by the solvent, an effect that can be modeled using methods like the Polarizable Continuum Model (PCM).

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, usually coupled with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. rsc.org Computational predictions for ¹H and ¹³C NMR spectra can help in the assignment of experimental signals.

¹H NMR: Calculations can predict the chemical shifts for the N-H proton (often a downfield singlet), the aromatic protons on the dinitrophenyl ring, the azomethine proton (-CH=N-), and the protons of the 2-methylbutanal aliphatic chain.

¹³C NMR: The chemical shifts for the aromatic carbons, the imine carbon (C=N), and the aliphatic carbons can be accurately computed, aiding in the structural confirmation. mdpi.com

Mass Spectrometry (MS) Fragmentation: While direct prediction of a full mass spectrum is complex, computational chemistry can be used to investigate the stability of potential fragment ions and the energetics of fragmentation pathways. utk.edu For dinitrophenylhydrazone derivatives, common fragmentation patterns can be rationalized by calculating the energies of various precursor and product ions. nih.gov Analysis of the fragmentation pathways of aldehyde-DNPHs has identified characteristic ions, for example, at m/z 163, which can be used for identification. researchgate.net Theoretical models can help elucidate the mechanisms leading to these and other significant fragments, supporting the interpretation of experimental MS/MS data. plos.org

Table 2: Summary of Predicted Spectroscopic Properties

| Spectroscopy | Predicted Feature | Computational Method |

|---|---|---|

| UV-Vis | λmax ~250 nm (π-π), ~360 nm (n-π) | TD-DFT |

| ¹H NMR | Chemical shifts for aromatic, imine, and aliphatic protons | DFT-GIAO |

| ¹³C NMR | Chemical shifts for aromatic, imine, and aliphatic carbons | DFT-GIAO |

| MS | Energetics of fragmentation pathways and stability of key fragment ions | DFT |

Note: Predicted values are based on typical results for analogous 2,4-dinitrophenylhydrazone derivatives. researchgate.netrsc.orgresearchgate.net

Investigation of Reactivity and Stability Using Computational Models

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational reactivity analysis. wikipedia.org By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), insights into the electronic behavior, stability, and reactive sites of this compound can be obtained. researchgate.netyoutube.com

HOMO & LUMO Analysis: The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com In dinitrophenylhydrazones, the HOMO is typically localized over the phenyl ring and the hydrazine nitrogen atoms, whereas the LUMO is often distributed over the electron-withdrawing nitro groups and the imine bond. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. researchgate.net

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

These parameters provide a quantitative measure of the molecule's stability and propensity to engage in chemical reactions. For example, a high electrophilicity index suggests the molecule will behave as a strong electrophile. researchgate.net

Local Reactivity Descriptors: To identify the most reactive sites within the molecule, local reactivity descriptors such as Fukui functions are calculated. mdpi.com These functions indicate which atoms are most susceptible to nucleophilic attack (attack by an electron donor) or electrophilic attack (attack by an electron acceptor), providing a detailed map of the molecule's reactivity. mdpi.com

Table 3: Typical Calculated Reactivity Descriptors for Dinitrophenylhydrazones

| Parameter | Definition | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO – EHOMO | Indicates chemical stability and reactivity |

| Chemical Hardness (η) | (ELUMO – EHOMO) / 2 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of the molecule |

Molecular Dynamics Simulations for Solvent Interactions

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior in an explicit solvent environment over time. researchgate.net

For this compound, MD simulations can be used to study its conformational dynamics, stability, and interactions with solvent molecules (e.g., water, ethanol, or acetonitrile). The simulation starts with a computationally optimized structure of the hydrazone, which is then placed in a box of solvent molecules. The system's evolution is simulated by solving Newton's equations of motion for every atom over a period typically ranging from nanoseconds to microseconds. thaiscience.info

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This parameter tracks the deviation of the molecule's structure from its initial conformation over time. A stable, low RMSD value indicates that the molecule maintains a consistent conformation, while large fluctuations suggest conformational flexibility. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or groups of atoms around their average positions. This helps identify which parts of the molecule are rigid and which are more flexible.

Hydrogen Bond Analysis: MD simulations can quantify the number and lifetime of hydrogen bonds formed between the hydrazone and the surrounding solvent molecules. This is crucial for understanding solubility and how the solvent stabilizes the solute.

Solvent Accessible Surface Area (SASA): SASA calculations determine the surface area of the molecule that is accessible to the solvent, providing insights into hydrophobic and hydrophilic interactions. bohrium.com

These simulations can reveal how solvent molecules arrange themselves around the solute and how these interactions influence the hydrazone's preferred conformation and stability, offering a more realistic picture of its behavior in solution. mdpi.com

Future Directions and Emerging Research Avenues for 2 Methylbutanal 2,4 Dinitrophenylhydrazone Studies

Miniaturization and Automation of Derivatization and Analysis

The trend towards miniaturization is a significant future direction, promising faster analysis times, reduced consumption of reagents and solvents, and the potential for high-throughput screening. Microfluidic "lab-on-a-chip" systems are at the forefront of this evolution. These devices integrate multiple analytical steps, such as sample introduction, derivatization, and pre-concentration, onto a single chip. nih.govceam.es

A key advantage of microreactors is the enhanced surface-area-to-volume ratio, which facilitates rapid mixing and highly efficient heat transfer. This accelerates the derivatization reaction between 2-methylbutanal and DNPH, generating an effluent stream that can be directly introduced into an analytical instrument like a gas chromatograph-mass spectrometer (GC-MS). nih.gov Research in this area focuses on optimizing parameters such as the concentration of the DNPH solution, the flow rates of the sample and reagent, and the temperature of the microreactor to achieve near real-time measurements. nih.gov

Automation is another critical avenue. The development of fully automated solid-phase analytical derivatization techniques can significantly reduce manual labor and improve reproducibility. nih.gov Future systems could integrate automated headspace extraction of volatile aldehydes like 2-methylbutanal, simultaneous derivatization within a miniaturized reaction chamber, and direct injection into a chromatographic system, creating a seamless and efficient analytical workflow.

Integration with Novel Sensor Technologies for Real-time Monitoring

While chromatographic methods provide detailed separation and quantification, they are not always suitable for real-time, in-situ monitoring. A promising research direction is the integration of the DNPH derivatization reaction with novel sensor technologies. Electrochemical sensors, in particular, offer advantages of low cost, rapid response, and high sensitivity, making them ideal for portable devices. acs.orgmdpi.com

Research has demonstrated the development of highly sensitive electrochemical sensors for detecting hydrazine (B178648) and its derivatives. nih.govnih.govacs.org Future work could focus on designing electrodes specifically modified to detect the 2-methylbutanal 2,4-dinitrophenylhydrazone product. For instance, a composite film of a conductive polymer and manganese oxide has shown good electrocatalytic reduction properties towards 2,4-dinitrophenylhydrazine (B122626), with a very low limit of detection. researchgate.net Adapting such technology could allow for the real-time electrochemical monitoring of 2-methylbutanal concentrations after derivatization.

Optical sensors represent another emerging field. Novel allyl-hydrazones incorporating the 2,4-dinitrophenyl moiety have been developed as optical sensors for detecting ammonia (B1221849) and various ions in water. nih.govnih.gov This principle could be inverted to create sensors where the formation of the this compound itself triggers a detectable colorimetric or fluorescent signal, enabling rapid and selective quantification.

Table 1: Comparison of Emerging Sensor Technologies for Hydrazone Detection

| Sensor Type | Principle of Operation | Potential Advantages for Real-time Monitoring | Research Challenges |

|---|---|---|---|

| Electrochemical Sensors | Measures changes in electrical properties (e.g., current, potential) upon interaction of the hydrazone with a modified electrode surface. acs.orgnih.gov | High sensitivity, low detection limits, rapid response, low cost, and potential for portability. mdpi.comacs.org | Developing selective electrode modifications for specific hydrazones, minimizing matrix interference. |

| Optical/Colorimetric Sensors | Formation of the hydrazone causes a change in color or fluorescence, which is measured spectrophotometrically. nih.gov | Simple visual detection, potential for use in disposable test strips, high selectivity based on molecular recognition. | Achieving sufficient sensitivity for trace-level detection, ensuring stability of the sensor material. |

Development of Green Chemistry Approaches for Hydrazone Formation

The traditional DNPH derivatization method often involves the use of strong acids and significant quantities of organic solvents, raising environmental and safety concerns. nih.gov A key area of future research is the development of greener chemistry approaches for the formation of this compound.

One primary focus is the reduction of reagent and solvent volumes. Studies have shown that it is possible to significantly decrease the amount of DNPH and solvents used without compromising analytical performance, making the method more cost-effective and sustainable. rsc.org This approach also helps in controlling background contamination levels, which is crucial for trace analysis. rsc.org

Another green approach involves replacing hazardous solvents and acid catalysts. Research into alternative reaction media, such as ionic liquids or deep eutectic solvents, could provide more environmentally benign options. researchgate.net Furthermore, developing methods that avoid strong acids like orthophosphoric acid can prevent unwanted side reactions, such as the hydrolysis of other compounds in a complex sample, which could otherwise lead to inaccurate formaldehyde (B43269) measurements. mdpi.com The goal is to create a derivatization protocol that is not only efficient but also aligns with the principles of sustainable chemistry.

Exploration of Alternative Derivatization Reagents and their Analytical Comparison

While DNPH is the most widely used reagent for carbonyl derivatization, it has limitations, such as the formation of E/Z stereoisomers for some aldehydes, which can complicate chromatographic analysis. nih.govnih.govrsc.org This has prompted the exploration of alternative reagents, a research avenue that involves synthesizing new compounds and comparing their analytical performance against the DNPH standard.

Several classes of alternative reagents are under investigation. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a notable alternative that reacts quantitatively to form oxime derivatives that are thermally stable and easily resolved by gas chromatography, avoiding some of the drawbacks associated with DNPH. sigmaaldrich.com Other hydrazine-based reagents, such as dansyl hydrazine and 3-nitrophenylhydrazine (B1228671) (3-NPH), offer the advantage of fluorescence, which can significantly enhance detection sensitivity. nih.govthermofisher.com Fluorogenic reagents like 1,3,5,7-tetramethyl-8-aminozide-difluoroboradiaza-s-indacence (BODIPY-aminozide) react with aldehydes to form highly fluorescent derivatives, enabling detection at very low concentrations. nih.gov

Future research will involve a systematic comparison of these reagents for the analysis of 2-methylbutanal in various matrices. This includes evaluating reaction kinetics, derivative stability, chromatographic behavior, detection limits, and susceptibility to interference.

Table 2: Analytical Comparison of Derivatization Reagents for Carbonyl Compounds

| Reagent | Abbreviation | Derivative Formed | Key Advantages | Key Disadvantages | Detection Method |

|---|---|---|---|---|---|

| 2,4-Dinitrophenylhydrazine | DNPH | Hydrazone | Well-established, stable derivatives, strong UV chromophore. fishersci.com | Forms E/Z isomers, potential for interference from excess reagent. nih.gov | HPLC-UV, LC-MS researchgate.net |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Oxime | Thermally stable derivatives, no isomers, suitable for GC analysis. sigmaaldrich.com | Requires GC-based systems. | GC-MS, GC-ECD nih.gov |

| Dansyl Hydrazine | Dns-Hz | Hydrazone | Fluorescent derivative enhances sensitivity. thermofisher.com | Lower absorptivity and fluorescence compared to newer dyes. thermofisher.com | HPLC-Fluorescence |

| 3-Nitrophenylhydrazine | 3-NPH | Hydrazone | Efficient for a wide range of carbonyls, enhances sensitivity for LC-MS. nih.gov | Can also react with other functional groups like carboxylic acids. nih.gov | LC-MS |

| BODIPY-aminozide | - | Hydrazone | Forms highly fluorescent derivatives, excellent for trace analysis. nih.gov | Newer reagent, less established methodology. | HPLC-Fluorescence |

Advanced Chemometric Data Analysis for Complex Mixtures

When analyzing 2-methylbutanal in complex environmental or biological samples, the resulting chromatograms or spectral data can be incredibly complex. This compound may be one of hundreds of compounds present, and its signal may overlap with isomers or other matrix components. d-nb.info Advanced chemometric and multivariate data analysis techniques are essential tools for extracting meaningful quantitative information from such complex datasets.

Future research will increasingly apply methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression to analyze data from carbonyl-DNPH derivative analyses. These statistical techniques can help in several ways:

Pattern Recognition: Identifying patterns in large datasets to classify samples or identify sources of carbonyl compounds.

Deconvolution: Resolving co-eluting chromatographic peaks, such as those from the E/Z isomers of hydrazones or from structural isomers like butyraldehyde (B50154) and isobutyraldehyde (B47883) DNPHs. d-nb.info

Calibration Modeling: Building robust calibration models that can accurately quantify 2-methylbutanal even in the presence of uncalibrated interferences in the sample matrix.

Sensor Array Data Processing: When used with an array of sensors (an "electronic nose"), chemometrics can process the combined response to identify and quantify specific analytes within a complex vapor mixture.

The integration of these powerful data analysis tools will be crucial for improving the accuracy and reliability of 2-methylbutanal quantification in real-world samples, moving beyond simple peak integration to a more holistic analysis of the entire analytical signal.

Q & A

Basic Research Questions

Q. How is 2-Methylbutanal 2,4-Dinitrophenylhydrazone synthesized, and what parameters influence yield optimization?

- Methodology : The compound is synthesized via condensation of 2-methylbutanal with 2,4-dinitrophenylhydrazine in acidic ethanol. Key parameters include:

- Stoichiometry : A 1:1 molar ratio of aldehyde to hydrazine ensures quantitative conversion .

- Temperature : Reactions are typically conducted under reflux (70–80°C) to accelerate kinetics while avoiding decomposition .

- Purification : Recrystallization from ethanol or ethyl acetate is critical to remove unreacted reagents. Yield losses (~50%) may occur during repeated recrystallizations due to solubility limitations .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Spectroscopy :

- IR : Confirm C=N stretch (~1600 cm⁻¹) and NO₂ vibrations (~1520, 1340 cm⁻¹) .

- ¹H NMR : Look for singlet at δ ~9.1 ppm (N–H proton) and signals for methyl/methylene groups (δ 1.0–2.5 ppm) .

Advanced Research Questions

Q. How do intermolecular interactions in this compound affect its crystallographic stability?

- Key Interactions :

- Hydrogen Bonds : Intramolecular N–H⋯O bonds form S(6) ring motifs, stabilizing planar molecular conformations .

- π–π Stacking : Aromatic rings exhibit centroid–centroid distances of 3.57–3.97 Å, contributing to crystal lattice rigidity .

Q. What are the sources of analytical discrepancies in quantifying 2,4-dinitrophenylhydrazones, and how can they be mitigated?

- Stereoisomerism : E/Z isomerism in hydrazones can lead to split peaks in HPLC/UV-Vis. Resolution requires:

- Derivatization : Use acidic conditions (pH <2) to favor the E-isomer .

- Chromatography : Pair reverse-phase HPLC with diode-array detection to distinguish isomers .

Q. How can computational methods enhance the study of this compound’s electronic properties?

- DFT Calculations : Predict UV-Vis absorption maxima by modeling HOMO-LUMO transitions (e.g., λmax ~380 nm for conjugated π-systems) .

- Molecular Dynamics : Simulate solvent interactions to optimize recrystallization conditions (e.g., ethanol vs. MTBE solubility profiles) .

Data Contradiction Analysis

Q. Why do reported yields for 2,4-dinitrophenylhydrazone derivatives vary across studies?

- Reaction Conditions : Variations in solvent (ethanol vs. MTBE) and stoichiometry alter conversion rates. For example, MTBE partitions unreacted aldehydes, reducing yield .

- Purification Losses : Multi-step recrystallizations (e.g., 4 cycles for 50% yield) are common but may discard partially soluble products .

- Side Reactions : Competing aldol condensation in basic media reduces hydrazone formation. Acidic conditions (pH 3–4) suppress this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.